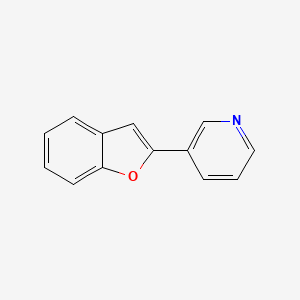

3-(1-Benzofuran-2-YL)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H9NO |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

3-(1-benzofuran-2-yl)pyridine |

InChI |

InChI=1S/C13H9NO/c1-2-6-12-10(4-1)8-13(15-12)11-5-3-7-14-9-11/h1-9H |

InChI Key |

OWGBSRBTVUFAMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CN=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 3 1 Benzofuran 2 Yl Pyridine and Its Analogs

General Strategies for Benzofuran-Pyridine Ring System Construction

The assembly of the benzofuran-pyridine scaffold can be approached in several ways, primarily by forming either the furan (B31954) or the pyridine (B92270) ring last, or by constructing both simultaneously. Key strategies involve leveraging modern organometallic chemistry and classical cyclization reactions.

Metalation-Enabled Cross-Coupling and Annulation Sequences

A powerful and efficient one-pot strategy for the synthesis of fused benzofuropyridines involves a sequence of metalation, cross-coupling, and annulation reactions. wikipedia.orgresearchgate.net This methodology typically begins with a directed ortho-lithiation of a substituted pyridine, such as a fluoropyridine. The fluorine atom serves both to direct the metalation and as a leaving group in a subsequent cyclization step. organic-chemistry.org

The process continues with transmetalation, for example, zincation, to form an organozinc intermediate. This is then subjected to a Negishi cross-coupling reaction with a protected 2-bromophenol derivative, like a 2-bromophenyl acetate. wikipedia.org The final step in the sequence is an intramolecular nucleophilic aromatic substitution (SNAr), where the deprotected phenol attacks the pyridine ring, displacing the fluorine atom to form the furan ring and complete the fused tricyclic system. wikipedia.orgwikipedia.org This streamlined, one-pot procedure allows for the facile assembly of a diverse set of benzofuropyridines from readily available starting materials. researchgate.net

Table 1: Example of a One-Pot Metalation/Cross-Coupling/SNAr Sequence

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Directed ortho-Lithiation | Fluoropyridine, LDA, -25 °C | 2-Lithiated fluoropyridine |

| 2 | Zincation | ZnCl2, THF | Pyridylzinc chloride |

| 3 | Negishi Cross-Coupling | 2-Bromophenyl acetate, Pd catalyst (e.g., Pd XPhos G3) | Biaryl phenol intermediate |

Intramolecular Cyclization Reactions for Fused Benzofuropyridines

Intramolecular cyclization is a cornerstone for constructing the fused benzofuran-pyridine framework. The most common strategies involve forming either a key C-C or C-O bond in the final ring-closing step. wikipedia.org

One major pathway is the intramolecular nucleophilic aromatic substitution (SNAr), as described in the section above, where a phenol attacks an activated pyridine ring to form the C-O bond of the furan. wikipedia.org Another significant approach involves the copper-catalyzed intramolecular cyclization of biaryl phenols, which can be generated via Suzuki cross-coupling reactions between dihalopyridines and 2-hydroxyphenylboronic acids. wikipedia.org

Alternative methods focus on creating the pyridine ring through cyclization. For instance, a palladium-catalyzed tandem reaction of 2-(cyanomethoxy)chalcones with thiophenes proceeds through direct C-H addition and a sequence of intramolecular conjugate addition, cyclization, and aromatization to yield benzofuro[2,3-c]pyridines. jk-sci.com Similarly, base-catalyzed sequential reactions, such as a 1,4-addition/intramolecular cyclization/aromatization cascade of aurone-derived 1-azadienes with allenoates, have been developed to produce various benzofuro[3,2-b]pyridines. synarchive.com

De Novo Pyridine Ring Formation from Benzofuran (B130515) Precursors

Building the pyridine ring onto a pre-existing benzofuran core is a versatile alternative strategy for synthesizing benzofuran-pyridine systems. wikipedia.org This approach is particularly useful for creating specific substitution patterns on the pyridine ring.

A notable example is the synthesis of benzofuro[2,3-c]pyridin-3-ol derivatives. This metal-free method involves the reaction of 2,3-disubstituted benzofuran precursors, specifically ethyl 2-(2-benzoylbenzofuran-3-yl)acetate, with a nitrogen source like ammonium (B1175870) acetate in the presence of acetic acid. nih.gov The reaction proceeds through a cyclization and dehydration cascade to form the pyridinol ring fused to the benzofuran. This method highlights how a functionalized benzofuran can serve as a template for the construction of an annulated pyridine ring. nih.gov General principles of de novo pyridine synthesis, such as the Chichibabin synthesis which involves the condensation of aldehydes or ketones with ammonia, provide a conceptual basis for these targeted applications. mdpi.com

Specific Synthetic Routes Leading to 3-(1-Benzofuran-2-YL)pyridine and Closely Related Isomers

To synthesize the non-fused this compound, where the two rings are connected by a single bond, different strategies are employed that focus on forming this connecting bond or building one of the rings onto the other.

Synthesis via (E)-3-(1-Benzofuran-2-yl)propenoic Acid Pathways

One logical synthetic pathway to the target molecule and its analogs involves intermediates like (E)-3-(1-Benzofuran-2-yl)propenoic acid. This α,β-unsaturated acid serves as a versatile precursor. It can be synthesized via a Knoevenagel condensation between benzofuran-2-carbaldehyde and malonic acid in the presence of piperidine and pyridine. nih.gov

To form the pyridine ring, the propenoic acid derivative would typically be converted into a more suitable intermediate for a classical pyridine synthesis. For example, the propenoic acid could be transformed into the corresponding α,β-unsaturated ketone. This ketone can then act as a three-carbon component in a multicomponent cyclization reaction. In a Hantzsch-type synthesis, it could react with a β-enamino-ester and an aldehyde in the presence of an ammonia source. Alternatively, in a Bohlmann-Rahtz pyridine synthesis, an enamine could be reacted with the corresponding ethynyl ketone derived from the benzofuran precursor to form the pyridine ring.

Condensation Reactions Involving 2-Acetylbenzofuran (B162037) and Pyridine Carboxaldehydes

A well-established route to substituted pyridines that can be adapted for this specific target is the Kröhnke pyridine synthesis. This method involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate as the nitrogen source.

The synthesis would begin with two key precursors: 2-acetylbenzofuran and a pyridine carboxaldehyde (e.g., pyridine-3-carboxaldehyde).

Formation of the α,β-Unsaturated Ketone: 2-Acetylbenzofuran undergoes an aldol condensation with a pyridine carboxaldehyde to form a chalcone-like intermediate, a 1-(1-benzofuran-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one.

Formation of the Pyridinium Ylide (Kröhnke Intermediate): In a parallel step, a different methyl ketone is reacted with iodine and pyridine to form an α-pyridinium methyl ketone salt.

Final Cyclization: The chalcone-like intermediate (the α,β-unsaturated carbonyl compound) is then reacted with the α-pyridinium methyl ketone salt and ammonium acetate. The reaction proceeds via a Michael addition, followed by cyclization and aromatization to yield the target 2,4,6-trisubstituted pyridine, which would contain the this compound core structure.

This method is highly modular, allowing for the synthesis of a wide library of substituted pyridines by varying the initial ketone and aldehyde components.

Table 2: Key Compounds Mentioned in the Article

| Compound Name | Structure |

|---|---|

| This compound | Benzofuran ring linked at position 2 to the 3-position of a pyridine ring |

| (E)-3-(1-Benzofuran-2-yl)propenoic Acid | Benzofuran-2-carbaldehyde condensed with malonic acid |

| 2-Acetylbenzofuran | Benzofuran ring with an acetyl group at the 2-position |

| Pyridine Carboxaldehydes | Pyridine ring with an aldehyde group |

| Fluoropyridines | Pyridine ring substituted with one or more fluorine atoms |

| 2-Bromophenyl acetate | Acetic acid ester of 2-bromophenol |

| 2-(Cyanomethoxy)chalcones | Chalcone derivatives with a cyanomethoxy group |

| Aurone-derived 1-azadienes | Reactive intermediates derived from aurones |

| Ethyl 2-(2-benzoylbenzofuran-3-yl)acetate | A 2,3-disubstituted benzofuran derivative |

| Benzofuran-2-carbaldehyde | Benzofuran with an aldehyde group at the 2-position |

Direct Conversions from Amides to Pyridine Derivatives Bearing Benzofuran Moieties

The direct conversion of amides into pyridine rings represents an efficient strategy for synthesizing pyridine derivatives fused or linked to a benzofuran moiety. One notable approach involves the Vilsmeier-Haack reaction, which can be adapted for the synthesis of highly substituted pyridin-2(1H)-ones from enaminone precursors. While not a direct conversion of a simple amide, this methodology utilizes amide-like structures to construct the pyridine ring.

For instance, the Vilsmeier-Haack reaction of 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans can lead to the formation of pyridin-2(1H)-ones. This transformation is proposed to occur through a sequence of ring-opening, haloformylation, and subsequent intramolecular nucleophilic cyclization reactions acs.org. This approach highlights the utility of the Vilsmeier reagent not only as a formylating agent but also as a tool for constructing complex heterocyclic systems ijpcbs.comresearchgate.net. The versatility of the Vilsmeier-Haack reaction allows for the synthesis of a variety of substituted pyridines from readily available starting materials acs.orgthieme-connect.de.

Another related strategy involves the synthesis of N-(pyridine-2-yl)amides from ketones and 2-aminopyridine via a direct oxidative C–C bond cleavage. This method, mediated by TBHP/TBAI in water, provides an environmentally friendly route to amide derivatives that are structurally related to the target compounds acs.org. Although this is not a direct conversion of a pre-existing amide into a pyridine, it demonstrates an innovative approach to forming the amide linkage to a pyridine ring.

Construction of Benzofuran-Linked Pyridinone Frameworks

The synthesis of pyridinone frameworks fused or linked to a benzofuran core is a significant area of research, leading to compounds with interesting photophysical and biological properties. Metal-free synthetic protocols are particularly attractive due to their cost-effectiveness and reduced environmental impact.

One such method describes the synthesis of novel benzofuro[2,3-c]pyridin-3-ols from 2,3-disubstituted benzofuran derivatives. This approach involves an intramolecular cascade condensation reaction of a diketone with an ammonia source, such as ammonium acetate, in the presence of a catalytic amount of acetic acid. The reaction proceeds via the formation of an imine intermediate, which then undergoes cyclization to furnish the pyridin-3-ol ring rsc.orgrsc.orgresearchgate.net. The reaction conditions are generally mild, and the methodology tolerates a variety of functional groups on the benzofuran and phenyl rings rsc.orgrsc.orgresearchgate.net.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Ethyl 2-(2-benzoylbenzofuran-3-yl)acetate | Ammonium acetate (10 eq.), Acetic acid (0.1 eq.), Ethanol, Reflux | 1-Phenylbenzofuro[2,3-c]pyridin-3-ol | 68 | rsc.orgresearchgate.net |

| Ethyl 2-(2-(4-chlorobenzoyl)benzofuran-3-yl)acetate | Ammonium acetate, Acetic acid, Ethanol, Reflux | 1-(4-Chlorophenyl)benzofuro[2,3-c]pyridin-3-ol | 72 | rsc.org |

| Ethyl 2-(2-(4-methoxybenzoyl)benzofuran-3-yl)acetate | Ammonium acetate, Acetic acid, Ethanol, Reflux | 1-(4-Methoxyphenyl)benzofuro[2,3-c]pyridin-3-ol | 65 | rsc.org |

Another elegant strategy for constructing fused pyridinone systems is the tandem cyclization of methyl 2-[(cyanophenoxy)methyl]-3-furoates. These precursors, obtained from the reaction of methyl 2-(chloromethyl)-3-furoate and salicylonitriles, undergo cyclization in the presence of a strong base like potassium tert-butoxide (t-BuOK) in DMF. This reaction leads to the formation of substituted benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, which represent a novel heterocyclic system researchgate.net. The reaction proceeds through a tandem sequence involving the formation of the benzofuran ring followed by the cyclization of the pyridinone ring researchgate.net.

Derivatization Strategies for Structural Elaboration

The structural elaboration of the this compound core is essential for fine-tuning its chemical and physical properties. Various derivatization strategies, including oxidative transformations, nucleophilic additions, and the formation of hybrid heterocyclic systems, have been employed to this end.

Oxidative Transformations, Including N-Oxidation

The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. Pyridine N-oxides are valuable intermediates in organic synthesis, as the N-oxide group can activate the pyridine ring for further functionalization. Several oxidizing agents have been studied for the N-oxidation of 3-substituted pyridines. Among these, m-chloroperoxybenzoic acid (m-CPBA) has been found to be highly effective, often providing the best yields compared to other reagents like hydrogen peroxide in glacial acetic acid, sodium perborate monohydrate, and potassium peroxymonosulfate arkat-usa.org.

The N-oxidation of 3-substituted pyridines with m-CPBA is typically carried out in a solvent like dichloromethane at room temperature and gives the corresponding N-oxides in excellent yields arkat-usa.org.

| 3-Substituted Pyridine | Oxidizing Agent | Yield of N-Oxide (%) | Reference |

| 3-Ethylpyridine | m-CPBA | 95 | arkat-usa.org |

| 3-Ethylpyridine | H₂O₂/AcOH | 60 | arkat-usa.org |

| Nicotinamide | m-CPBA | 92 | arkat-usa.org |

| Nicotinamide | H₂O₂/AcOH | 55 | arkat-usa.org |

Nucleophilic Additions and Substitutions, e.g., Reissert-Henze Reactions

The Reissert-Henze reaction is a classic method for the functionalization of pyridine N-oxides. It involves the reaction of a pyridine N-oxide with an acylating agent, such as benzoyl chloride, and a nucleophile, typically cyanide ion, to introduce a substituent at the 2-position of the pyridine ring ndl.go.jp. The reaction proceeds through the formation of an N-acyloxypyridinium salt, which is then attacked by the nucleophile at the C2 position. Subsequent elimination of the benzoate group leads to the formation of the 2-substituted pyridine ndl.go.jpnii.ac.jp.

This reaction can be applied to a wide range of pyridine N-oxides, including those with various substituents on the ring. For instance, the Reissert-Henze reaction of 3-substituted pyridine N-oxides with benzoyl chloride and potassium cyanide generally yields the corresponding 2-cyano-3-substituted pyridines ndl.go.jp. A modified Reissert-Henze reaction using trimethylsilanecarbonitrile has also been developed, offering a regioselective route to 2-pyridinecarbonitriles.

In the context of this compound, its N-oxide could potentially undergo the Reissert-Henze reaction to introduce a cyano group at the 2-position of the pyridine ring. This cyano group can then serve as a handle for further synthetic transformations. The reaction has also been adapted for the introduction of other nucleophiles, such as acetylides, leading to the formation of 2-ethynylpyridines researchgate.net.

Formation of Hybrid Heterocyclic Systems with Benzofuran-Pyridine Core

The construction of hybrid molecules containing the benzofuran-pyridine scaffold linked to other heterocyclic rings like isoxazoles, pyrazoles, and thiadiazoles has been an active area of research. These hybrid systems often exhibit enhanced biological activities due to the combination of different pharmacophores.

Isoxazoles: Benzofuran-containing chalcones can serve as precursors for the synthesis of isoxazole derivatives. The reaction of these chalcones with hydroxylamine hydrochloride in the presence of a base, such as potassium hydroxide (B78521) or sodium acetate in ethanol, leads to the formation of 3-(1-benzofuran-2-yl)-5-aryl-isoxazoles researchgate.netrjptonline.orghakon-art.com. This cyclization reaction provides a straightforward route to these hybrid molecules.

Pyrazoles: Pyrazole (B372694) rings can be fused or linked to the benzofuran moiety through various synthetic strategies. One approach involves the treatment of 6-methoxybenzofuran-3(2H)-one with LiHMDS and a substituted phenyl isothiocyanate to form a thioamide intermediate. This intermediate then undergoes condensation with hydrazine monohydrate to yield 1H-benzofuro[3,2-c]pyrazole derivatives nih.govresearchgate.net. In some cases, this reaction can also lead to the formation of unexpected pyrazole derivatives through a furan ring-opening side reaction nih.gov. Another method involves the reaction of 3-benzoylbenzofurans with hydrazine hydrate in methanol to form pyrazole derivatives rsc.org.

Thiadiazoles: Hybrid systems incorporating a thiadiazole ring can be synthesized from benzofuran precursors. For example, 6-(1-benzofuran-2-yl)-2-phenyl-imidazo[2,1-b] researchgate.netnih.govbenthamdirect.comthiadiazoles can be prepared by reacting 1-(1-benzofuran-2-yl)-2-bromoethanone with a 5-aryl-1,3,4-thiadiazol-2-amine benthamdirect.comresearchgate.net. This reaction provides an efficient route to these fused heterocyclic systems. These resulting compounds can be further functionalized, for instance, through Mannich reactions to introduce aminomethyl groups benthamdirect.comresearchgate.net.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Conformational and Electronic Influences on Bioactivity

The three-dimensional arrangement of a molecule and its electronic landscape are fundamental determinants of its interaction with biological targets. For 3-(1-Benzofuran-2-YL)pyridine and its analogs, the relative orientation of the benzofuran (B130515) and pyridine (B92270) rings is a key conformational parameter.

The electronic properties of the this compound scaffold are dictated by the interplay of the electron-rich benzofuran ring and the electron-deficient pyridine ring. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a feature that is often critical for ligand-target recognition. The distribution of electron density across the molecule, influenced by the electronegativity of the heteroatoms and the presence of any substituents, will govern the nature of non-covalent interactions, such as π-π stacking and hydrogen bonding, with biological macromolecules.

Impact of Substituent Effects on Biological Activity Profiles

The strategic placement of substituents on the benzofuran or pyridine rings can dramatically alter the pharmacological profile of the parent compound. These modifications can affect the molecule's lipophilicity, electronic distribution, and steric properties, thereby influencing its absorption, distribution, metabolism, excretion (ADME) properties, and target affinity.

Research on various benzofuran derivatives has demonstrated that even minor changes in substituent patterns can lead to significant variations in biological activity. nih.govmdpi.com For instance, in a series of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives, the introduction of methoxy (B1213986) (–OCH3) and ethoxy (–OCH2CH3) groups influenced the lipophilicity and, consequently, the biological activity of the compounds. nih.gov It was also noted that bromoalkyl and bromoacetyl derivatives of benzofurans exhibited high cytotoxicity in cancer cell lines. nih.gov

In studies of other heterocyclic scaffolds, the introduction of electron-donating groups has been shown to be beneficial for certain biological activities, such as antitumor effects. mdpi.com Conversely, electron-withdrawing groups can also enhance activity depending on the specific target and mechanism of action. For example, in a series of benzofuran derivatives designed as SIRT2 inhibitors, substituents like cyano and bromo groups at the 4-position of a benzylsulfonyl moiety attached to the benzofuran core were found to be important for potent inhibitory activity. mdpi.com

The following table summarizes the general effects of different substituent types on the biological activity of related benzofuran and pyridine compounds:

| Substituent Type | General Effect on Bioactivity (in related scaffolds) | Potential Impact on this compound |

| Electron-Donating Groups (e.g., -OCH3, -CH3) | Can enhance antitumor and vasodilation activities. mdpi.comnih.gov | May increase potency for similar biological targets. |

| Electron-Withdrawing Groups (e.g., -Cl, -CN, -NO2) | Can improve activity for certain targets; important for SIRT2 inhibition. mdpi.com | Could modulate activity depending on the target's electronic requirements. |

| Halogens (e.g., -Br, -F) | Bromo derivatives can exhibit high cytotoxicity. Fluoro groups can enhance inhibitory activity. nih.govmdpi.com | May introduce potent but potentially non-selective bioactivity. |

| Bulky Groups | Can influence binding affinity through steric interactions. | The size and position of bulky groups would need to be optimized for specific targets. |

Pharmacophoric Elements and Ligand-Target Recognition

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound scaffold, key pharmacophoric features can be inferred from studies on related molecules.

Pharmacophore models developed for various benzofuran and pyridine-containing compounds often highlight the importance of:

Aromatic Rings: These can engage in π-π stacking or hydrophobic interactions with the target protein. The benzofuran and pyridine rings of the core structure represent two such features. researchgate.net

Hydrogen Bond Acceptors: The nitrogen atom of the pyridine ring is a prominent hydrogen bond acceptor. researchgate.net Additional hydrogen bond acceptors could be introduced via substituents.

Hydrogen Bond Donors: While the parent scaffold lacks a strong hydrogen bond donor, this feature could be incorporated through appropriate substitution (e.g., -NH2, -OH groups).

Hydrophobic Features: Alkyl or other nonpolar substituents can interact with hydrophobic pockets in the target protein.

For example, a pharmacophore model for TASK-3 blockers identified two hydrogen-bond acceptors and one aromatic ring as crucial features. researchgate.net Similarly, a study on benzofuran-1,2,3-triazole hybrids as EGFR inhibitors generated a pharmacophore model with essential hydrogen bond acceptor and hydrophobic features. nih.gov The this compound core, with its two aromatic systems and a hydrogen bond acceptor, provides a strong foundation for fitting into such pharmacophoric models. The specific spatial arrangement of these features would be critical for target-specific binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach allows for the prediction of the activity of novel compounds and provides insights into the structural features that are important for bioactivity.

QSAR studies on benzofuran derivatives have successfully been used to model various biological activities, including inhibitory activity against CYP26A1 and antihistaminic effects. nih.govderpharmachemica.com These studies typically employ a range of physicochemical descriptors to quantify the structural properties of the molecules.

Commonly used descriptors in QSAR studies of related compounds include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges on atoms.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight and molar refractivity. nih.gov

Hydrophobic Descriptors: The partition coefficient (log P) is a common measure of a molecule's hydrophobicity, which influences its ability to cross cell membranes. nih.gov

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atom connectivity and branching.

A hypothetical QSAR model for a series of this compound derivatives could take the following general form:

pIC50 = c0 + c1(Descriptor1) + c2(Descriptor2) + ... + cn(Descriptorn)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and the descriptors are the calculated physicochemical properties. The coefficients (cn) would indicate the relative importance of each descriptor to the biological activity.

The following table presents some of the physicochemical parameters that have been found to be significant in QSAR models of benzofuran derivatives and could be relevant for modeling the bioactivity of this compound analogs:

| Descriptor Category | Specific Descriptor | Relevance in QSAR Models of Related Compounds |

| Steric | Molar Refractivity (MR) | Correlates with the volume of the molecule and its polarizability. nih.gov |

| Steric | Molecular Weight (MW) | Important in transport and diffusion processes. nih.gov |

| Hydrophobic | Partition Coefficient (log P) | A key determinant of membrane permeability and hydrophobic interactions. nih.gov |

| Electronic | Dipole Moment | Reflects the polarity of the molecule and its potential for electrostatic interactions. |

| Topological | Connectivity Indices | Describe the branching and connectivity of the molecular skeleton. |

By systematically modifying the this compound scaffold, synthesizing a series of analogs, and evaluating their biological activity, a robust QSAR model could be developed. Such a model would be an invaluable tool for predicting the potency of new derivatives and for guiding the rational design of compounds with optimized biological profiles.

Mechanistic Investigations of Biological Activities in Vitro Research

Enzyme Inhibition Studies

The ability of 3-(1-Benzofuran-2-YL)pyridine derivatives to interact with and inhibit various enzymes is a cornerstone of their potential therapeutic applications, especially in oncology.

Cyclin-Dependent Kinase (CDK) Inhibition

Derivatives of this compound have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. A study focusing on 3-(piperazinylmethyl)benzofuran derivatives, which share the core benzofuran (B130515) structure, demonstrated significant inhibitory activity against CDK2. In this research, various thiosemicarbazide (B42300), semicarbazide, and acylhydrazone derivatives were synthesized and evaluated. Several of these compounds exhibited potent inhibition of CDK2, with IC50 values in the nanomolar range, comparable to or even exceeding the potency of the reference compound, staurosporine (B1682477). For instance, the m-trifluoromethyl derivative of a thiosemicarbazide series showed an IC50 value of 40.91 nM, while staurosporine had an IC50 of 56.76 nM iajpr.com. These findings highlight the potential of the benzofuran scaffold in designing potent CDK2 inhibitors.

Table 1: CDK2 Inhibition by 3-(Piperazinylmethyl)benzofuran Derivatives

| Compound Category | Derivative | CDK2 IC50 (nM) | Reference Compound (Staurosporine) IC50 (nM) |

|---|---|---|---|

| Thiosemicarbazide | m-trifluoromethyl | 40.91 | 56.76 |

| Acylhydrazone | p-methoxyphenyl | 52.63 | 56.76 |

| Thiosemicarbazide | p-chloro | 65.63 | 56.76 |

Aromatase (CYP19A1) Enzyme Inhibition

The this compound scaffold has been a key component in the development of Aromatase (CYP19A1) inhibitors. Aromatase is a critical enzyme in estrogen biosynthesis, and its inhibition is a major strategy in the treatment of hormone-dependent breast cancer. A series of benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives demonstrated good to moderate inhibitory activity against human placental aromatase, with IC50 values ranging from 1.3 to 25.1 μM. The 4-methoxyphenyl (B3050149) substituted derivative was identified as having optimal activity within this series tandfonline.com.

Further studies on 1-[(benzofuran-2-yl)phenylmethyl]-pyridine derivatives revealed even more potent inhibition. Specifically, 6-methoxy- and 6-hydroxy-substituted benzofuran derivatives were potent CYP19A1 inhibitors, with IC50 values ranging from 0.01 to 1.46 μM, which is comparable to or greater than the reference compound Arimidex (IC50 = 0.6 μM) nih.gov. The pyridine (B92270) benzofuran derivative containing a 4-fluorophenyl group was particularly promising, with an IC50 of 44 nM nih.gov. More recent research on pyridine-based dual binding site aromatase inhibitors identified a derivative, (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol, with an exceptionally low CYP19A1 IC50 of 0.83 nM, comparable to letrozole (B1683767) (IC50 0.70 nM) researchgate.netnih.gov.

Table 2: Aromatase (CYP19A1) Inhibition by Benzofuran-Pyridine Derivatives

| Compound Series | Specific Derivative | Aromatase IC50 | Reference Compound and IC50 |

|---|---|---|---|

| Benzofuran-2-yl-(phenyl)-3-pyridylmethanols | 4-methoxyphenyl substituted | 1.3 µM | Aminoglutethimide (18.5 µM) |

| 1-[(Benzofuran-2-yl)phenylmethyl]-pyridines | 4-fluorophenyl substituted | 44 nM | Arimidex (600 nM) |

Human Aurora B Kinase Inhibition

While direct studies on this compound as an Aurora B kinase inhibitor are not prevalent, research on related benzofuran derivatives indicates the potential of this scaffold to target this key mitotic kinase. A study identified a small-molecule benzofuran derivative, referred to as S6, which was found to bind to and inhibit the kinase activity of Aurora B in vitro mdpi.com. This compound also showed high selectivity for Aurora B. Inhibition of Aurora B kinase activity is a promising strategy in cancer therapy as it can lead to failures in cytokinesis and ultimately induce apoptosis in cancer cells nih.gov. The findings with compound S6 suggest that the benzofuran nucleus is a viable starting point for the design of novel Aurora B inhibitors mdpi.com.

Modulation of Other Kinases and Topoisomerase Enzymes

The benzofuran-pyridine chemical architecture has been explored for its ability to inhibit other kinases and enzymes crucial for cell survival and proliferation. For instance, a series of 2-chlorophenyl-substituted benzofuro[3,2-b]pyridines were synthesized and evaluated for their inhibitory effects on topoisomerase I and II nih.gov. Several of these compounds demonstrated excellent topoisomerase II inhibitory activity. Structure-activity relationship studies highlighted the significant role of the chlorine substitution in achieving potent topoisomerase inhibition nih.gov.

Furthermore, the broader class of benzofuran derivatives has been shown to inhibit other kinases such as PI3K and VEGFR-2, suggesting that the this compound scaffold could be a versatile platform for developing multi-kinase inhibitors mdpi.com. However, specific inhibitory data for this compound against a wide panel of kinases and topoisomerases is not extensively documented in the current literature.

Antimicrobial Research Perspectives

The emergence of multidrug-resistant bacteria has spurred the search for new antimicrobial agents. The benzofuran-pyridine scaffold has been investigated for its potential in this area.

Antibacterial Activity and Efflux Pump Inhibition Mechanisms

Research has demonstrated the antibacterial potential of compounds containing the benzofuran-pyridine moiety. A study on symmetric 2,6-di(benzofuran-2-yl)-4-phenyl-pyridine derivatives found that one of the derivatives, 2,6-di(benzofuran-2-yl)-4-(4-nitrophenyl)-pyridine, exhibited significant antibacterial activity against E. coli, with a minimum inhibitory concentration (MIC) of 1µg/mL. This activity was attributed to the presence of both the benzofuran and pyridine heterocycles iajpr.com.

A key mechanism of bacterial drug resistance is the action of efflux pumps, which actively transport antibiotics out of the bacterial cell. The development of efflux pump inhibitors (EPIs) is a promising strategy to restore the efficacy of existing antibiotics google.com. While the direct action of this compound as an EPI is not well-documented, the general class of pyridine-containing compounds has been explored for this purpose. For instance, pyranopyridine and pyridopyrimidine derivatives have been identified as competitive inhibitors of RND-type efflux pumps in Gram-negative bacteria. These EPIs can potentiate the activity of various antibiotics by increasing their intracellular concentration. The investigation into this compound and its derivatives as potential EPIs could open new avenues for combating antibiotic resistance.

Antifungal Activity

Direct in vitro studies evaluating the antifungal activity of this compound against various fungal strains were not identified in the reviewed literature. However, the broader class of benzofuran derivatives has been a subject of interest for antifungal research. For instance, studies on other benzofuran-containing heterocyclic systems have shown potential antifungal properties, suggesting that the benzofuran moiety can be a valuable pharmacophore in the design of new antifungal agents. Research on benzofuran derivatives has explored their efficacy against a range of pathogenic fungi, though specific data for this compound is not available.

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

Specific in vitro studies detailing the antiproliferative and cytotoxic effects of this compound on various cancer cell lines are not extensively documented in the available literature. The parent scaffolds, benzofuran and pyridine, are present in numerous compounds that have demonstrated anticancer properties. For example, research on novel benzofuran-2-carboxamides has shown concentration-dependent antiproliferative effects on tumor cell lines. nih.gov One study investigated the cytotoxic activity of structurally related 3-(1-benzofuran-2-yl)-5-(substituted aryl) isoxazoles on HeLa cell lines, finding that some derivatives exhibited moderate to good activity. bipublication.com However, without direct testing of this compound, its specific activity remains uncharacterized.

Anti-Inflammatory and Analgesic Properties, Including Pro-inflammatory Mediator Modulation

There is a lack of specific in vitro research focused on the anti-inflammatory and analgesic properties of this compound. The anti-inflammatory potential of the benzofuran scaffold is recognized, with some derivatives being investigated for their ability to modulate pro-inflammatory mediators. nih.govijbcp.com For instance, a study on a novel benzofuran–pyrazole (B372694)–pyridine-based molecule demonstrated its potential in managing osteoarthritis by inhibiting pro-inflammatory mediators. nih.gov This suggests that hybrid molecules containing both benzofuran and pyridine rings could possess anti-inflammatory activity, but specific data for this compound is not available.

Antioxidant Mechanisms (e.g., Free Radical Scavenging)

Direct in vitro studies on the antioxidant mechanisms, such as free radical scavenging activity, of this compound are not readily found in the scientific literature. The antioxidant potential of benzofuran derivatives has been explored in various contexts. For example, studies on 3,3-disubstituted-3H-benzofuran-2-one derivatives have highlighted their antioxidant capacity in cellular models of neurodegeneration. mdpi.com Research on other functionalized benzofuran-pyrazole scaffolds has also demonstrated antioxidant efficacy. researchgate.net These findings point to the potential of the benzofuran core to participate in antioxidant processes, but specific mechanistic studies and data for this compound are lacking.

Research into Vasodilation Properties

Research into the vasodilation properties of benzofuran-pyridine hybrids has yielded relevant findings. A study on novel vasorelaxant active benzofuran-pyridine hybrids showed that these compounds possess significant vasodilation properties. nih.govresearchgate.net The study involved the synthesis of 2-alkoxy-4-aryl-6-(benzofuran-2-yl)-3-pyridinecarbonitriles, which were tested on isolated thoracic aortic rings of rats. Several of these compounds exhibited remarkable activity, some even exceeding that of the reference standard, amiodarone (B1667116) hydrochloride. nih.gov While this study does not specifically report on this compound itself, it provides strong evidence that the combination of the benzofuran and pyridine rings can lead to potent vasorelaxant effects.

Table 1: Vasodilation Activity of Selected Benzofuran-Pyridine Hybrids

| Compound | Structure | IC50 (µM) |

|---|---|---|

| 11 | 2-ethoxy-4-(4-methoxyphenyl)-6-(benzofuran-2-yl)-3-pyridinecarbonitrile | Data not specified |

| 16 | 2-isopropoxy-4-(4-methoxyphenyl)-6-(benzofuran-2-yl)-3-pyridinecarbonitrile | Data not specified |

| 21 | 2-ethoxy-4-(4-chlorophenyl)-6-(benzofuran-2-yl)-3-pyridinecarbonitrile | Data not specified |

| 24 | 2-isopropoxy-4-(4-chlorophenyl)-6-(benzofuran-2-yl)-3-pyridinecarbonitrile | Data not specified |

| 30 | 2-ethoxy-4-(4-nitrophenyl)-6-(benzofuran-2-yl)-3-pyridinecarbonitrile | Data not specified |

Note: Specific IC50 values for the listed compounds were not provided in the abstract. The study indicated these compounds showed remarkable activity compared to the reference. nih.gov

Neurobiological Activity Research (e.g., Anti-Alzheimer's, Antidepressant)

While direct neurobiological activity research on this compound is limited, studies on related benzofuran derivatives have shown promise in the context of neurodegenerative diseases. For instance, novel 3-aminobenzofuran derivatives have been designed and synthesized as multifunctional agents for the treatment of Alzheimer's disease. taylorandfrancis.com These compounds have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and their potential to affect β-amyloid aggregation. Furthermore, a study on (-)1-(benzofuran-2-yl)-2-propylaminopentane ((-)BPAP) identified it as a highly potent and selective enhancer of the impulse propagation-mediated release of catecholamines and serotonin (B10506) in the brain, suggesting potential antidepressant activity. nih.gov

Anti-Hyperglycemic Research

Specific in vitro anti-hyperglycemic research on this compound is not well-documented. However, the benzofuran scaffold has been incorporated into molecules with demonstrated anti-diabetic properties. For example, a series of benzofuran-based chromenochalcones were synthesized and evaluated for their in vitro and in vivo antidiabetic activities, with some compounds showing significant glucose uptake stimulatory effects in skeletal muscle cells. nih.gov Additionally, various heterocyclic compounds containing pyridine have been investigated as potential leads for diabetes mellitus. jchemrev.com These studies suggest that the benzofuran-pyridine framework could be a promising area for the development of new anti-hyperglycemic agents, though direct evidence for this compound is currently unavailable.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interactions between a ligand and its target receptor, providing insights into the binding affinity and mode of action. While specific docking studies on 3-(1-Benzofuran-2-YL)pyridine are not extensively documented, research on structurally related benzofuran-pyridine hybrids has demonstrated their potential to interact with various biological targets.

For instance, derivatives of benzofuran (B130515) fused with other heterocyclic rings like pyrazole (B372694) and pyrimidine (B1678525) have been the subject of molecular docking studies to evaluate their antitumor activity. These studies often target key enzymes involved in cancer progression, such as thymidylate synthase. ptfarm.pl Similarly, bis(indolyl)pyridine derivatives incorporating a benzofuran moiety have been docked against thymidylate kinase, DNA gyrase B, and DNA topoisomerase IV subunit B to explore their potential as antimicrobial agents. nih.gov

In a study focused on osteoarthritis management, a benzofuran–pyrazole–pyridine-based compound was docked into the active site of cyclooxygenase-1 (COX-1) to understand its anti-inflammatory potential. nih.gov Furthermore, novel benzofuran derivatives have been investigated as selective inhibitors of SIRT2, a protein implicated in various diseases, with molecular docking used to explore their binding modes. mdpi.com The insights from these studies on related compounds suggest that this compound could also exhibit interesting binding interactions with various protein targets.

A representative, albeit hypothetical, docking study of this compound into a generic kinase active site might reveal key interactions, as outlined in the table below.

| Interaction Type | Potential Interacting Residues | Functional Group on Ligand |

| Hydrogen Bonding | Amino acid side chains (e.g., Ser, Thr, Asp) | Pyridine (B92270) Nitrogen |

| π-π Stacking | Aromatic residues (e.g., Phe, Tyr, Trp) | Benzofuran ring, Pyridine ring |

| Hydrophobic Interactions | Aliphatic residues (e.g., Leu, Val, Ile) | Benzofuran and Pyridine rings |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing a deeper understanding of their structure, stability, and reactivity. Methods like Density Functional Theory (DFT) are used to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.

For heterocyclic systems like benzofuran and pyridine, these calculations can predict sites susceptible to electrophilic or nucleophilic attack. The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, generally undergoes nucleophilic substitution. uomustansiriyah.edu.iqlibretexts.org Conversely, the benzofuran ring is electron-rich and more prone to electrophilic substitution. researchgate.net The combination of these two moieties in this compound would result in a complex electronic landscape.

DFT studies on benzofuran-1,2,3-triazole hybrids have been conducted to gain insights into their electronic properties in the context of developing EGFR inhibitors for lung cancer. nih.gov Such calculations for this compound would be valuable in rationalizing its chemical behavior and interaction with biological macromolecules.

A summary of expected electronic properties from quantum chemical calculations on this compound is presented below.

| Property | Predicted Outcome | Implication |

| HOMO-LUMO Gap | Moderate to low | Indicates potential for charge transfer interactions and reactivity. |

| Electrostatic Potential | Negative potential around the pyridine nitrogen. | Suggests a site for hydrogen bond donation or interaction with positive centers. |

| Mulliken Charge Distribution | Partial negative charge on the pyridine nitrogen and partial positive charges on adjacent carbons. | Influences intermolecular interactions and reactivity patterns. |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

In Silico Prediction of Biological Properties and Compound Profiling

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of drug candidates early in the discovery process. These predictions help in prioritizing compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures.

For various benzofuran and pyridine derivatives, in silico ADME and toxicity studies have been reported. For instance, benzofuran-1,2,3-triazole hybrids were evaluated for their pharmacokinetic and safety profiles as potential EGFR inhibitors. nih.gov Similarly, some pyridine derivatives have undergone in silico ADME prediction in the process of developing them as potential inhibitors of EGFRWT and EGFRT790M. nih.gov These computational profiles typically assess properties like oral bioavailability, blood-brain barrier penetration, and potential for hepatotoxicity or mutagenicity.

A hypothetical in silico profile for this compound might include the following predictions:

| Property | Predicted Value | Significance |

| Molecular Weight | ~209.23 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP (Octanol/Water Partition Coefficient) | Moderate | Suggests a balance between aqueous solubility and lipid membrane permeability. |

| Number of Hydrogen Bond Donors | 0 | Favorable for membrane permeability. |

| Number of Hydrogen Bond Acceptors | 2 (Pyridine N, Benzofuran O) | Within the acceptable range for drug-likeness. |

| Predicted Toxicity | Low risk for mutagenicity and hepatotoxicity. | Indicates a potentially favorable safety profile. |

Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise molecular structure of 3-(1-benzofuran-2-yl)pyridine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the signals are typically observed in the aromatic region (δ 7.0-9.0 ppm). The proton on the furan (B31954) ring (H-3) of the benzofuran (B130515) moiety is expected to appear as a singlet, with a chemical shift generally in the range of δ 7.2–7.5 ppm. The protons of the pyridine (B92270) ring exhibit characteristic shifts; for instance, the β-protons (relative to the nitrogen atom) are anticipated between δ 8.1–8.3 ppm. In related derivatives, such as 5-(5-bromobenzofuran-2-yl)-N,N-dimethylpyridin-2-amine, the pyridine protons appear at δ 7.17 (dd), 7.88 (dd), and 8.65 (d) ppm, while the benzofuran protons are observed at δ 6.71 (s), 7.32 (d), and 7.53 (d) ppm. scienceopen.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for a related compound, 2-phenylpyridine, shows signals in the range of δ 120-160 ppm, which is characteristic of aromatic carbons. rsc.org For this compound, distinct signals are expected for the carbons of both the benzofuran and pyridine rings. In similar structures like 2-(3-methoxyphenyl)pyridine, the carbon signals appear at δ 160.0, 157.1, 149.5, 140.8, 136.7, 129.7, 122.2, 120.7, 119.2, 115.0, and 111.9 ppm. rsc.org The chemical shifts are sensitive to the electronic environment, and substitution on either ring system will lead to predictable shifts. researchgate.netipb.pt

Table 1: Representative ¹H and ¹³C NMR Data for Related Benzofuran-Pyridine Structures

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 5-(5-Bromobenzofuran-2-yl)-N,N-dimethylpyridin-2-amine | 3.14 (s, 6H), 6.55 (d, 1H), 6.71 (s, 1H), 7.17 (dd, 1H), 7.32 (d, 1H), 7.53 (d, 1H), 7.88 (dd, 1H), 8.65 (d, 1H) | Not specified | scienceopen.com |

| 2-(3-Methoxyphenyl)pyridine | 8.71–8.66 (m, 1H), 7.76–7.67 (m, 2H), 7.59 (dd, 1H), 7.56–7.51 (m, 1H), 7.37 (t, 1H), 7.24–7.18 (m, 1H), 6.97 (m, 1H), 3.88 (s, 3H) | 160.0, 157.1, 149.5, 140.8, 136.7, 129.7, 122.2, 120.7, 119.2, 115.0, 111.9, 55.3 | rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the IR spectrum is characterized by vibrations of the aromatic C-H and C=C bonds within the benzofuran and pyridine rings.

Aromatic C-H stretching vibrations are typically observed around 3050 cm⁻¹. The spectrum would also show a series of sharp absorptions in the 1400-1600 cm⁻¹ region, corresponding to the C=C and C=N stretching vibrations within the aromatic rings. The C-O-C stretching of the furan ring is also a key feature, usually appearing in the 1000-1250 cm⁻¹ range. In related, more complex structures such as (2Z,5Z)-5-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one, characteristic aromatic C-H stretches are seen at 3109 cm⁻¹ and C=C stretches at 1612 cm⁻¹. mdpi.com

Table 2: Characteristic IR Absorption Bands for Related Compounds

| Compound | Vibrational Mode | Absorption (cm⁻¹) | Reference |

|---|---|---|---|

| (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide | Aromatic C-H stretch | 3019 | mdpi.com |

| C=C stretch | 1607 | mdpi.com | |

| (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-...-thiazolidin-4-one | Aromatic C-H stretch | 3109 | mdpi.com |

| C=C stretch | 1612 | mdpi.com |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular weight of this compound is 195.22 g/mol . In mass spectrometry, this would be observed as the molecular ion peak (M⁺).

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the molecular formula (C₁₃H₉NO). For instance, in a study of a related iodo-pyridyl benzofuran derivative, the high-resolution mass was determined to be within 0.0001 Da of the calculated value. scienceopen.com The fragmentation pattern observed in the mass spectrum can also provide structural information. For pyridine, common fragmentation involves the loss of HCN, while benzofurans can exhibit cleavage of the furan ring. researchgate.net

Table 3: Mass Spectrometry Data for Related Compounds

| Compound | Technique | m/z (Observed) | Fragment/Ion | Reference |

|---|---|---|---|---|

| 5-(5-Bromobenzofuran-2-yl)-N,N-dimethylpyridin-2-amine | MS | 318 | [M+H]⁺ | scienceopen.com |

| 1-Benzofuran-2-yl(pyridin-3-yl)methanone | Predicted MS | 224.07060 | [M+H]⁺ | uni.lu |

| 246.05254 | [M+Na]⁺ | uni.lu |

X-ray Crystallography for Solid-State Structural Elucidation

For related benzofuran-containing molecules, single-crystal X-ray diffraction has been used to resolve key structural features such as the planarity of the ring systems and the dihedral angles between them. nih.govvensel.orgresearchgate.net For example, in the crystal structure of 3-(2-methoxynaphthalen-1-yl)-2-benzofuran-1(3H)-one, the benzofuran ring system is nearly planar, and the dihedral angle between the benzofuran and naphthalene (B1677914) systems was determined to be significant (76.49° and 86.17° for two independent molecules). nih.gov Such studies on derivatives of this compound would reveal the precise bond lengths, bond angles, and intermolecular interactions (like π-π stacking or hydrogen bonding) that govern its crystal packing.

Table 4: Representative Crystallographic Data for Related Benzofuran Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 3-(Propan-2-ylidene)benzofuran-2(3H)-one | Monoclinic | P2₁/c | a=7.1869 Å, b=18.0636 Å, c=13.1656 Å, β=96.763° | vensel.org |

| 3-(2-Methoxynaphthalen-1-yl)-2-benzofuran-1(3H)-one | Monoclinic | P2₁/c | a=13.2572 Å, b=11.8560 Å, c=18.6160 Å, β=91.657° | nih.gov |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to electronic transitions between energy levels. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its constituent aromatic systems.

Pyridine itself exhibits absorption maxima (λmax) at approximately 251 nm, 257 nm, and 263 nm. nist.gov Benzofuran shows absorption bands around 280-290 nm. researchgate.net When combined in the this compound structure, the conjugated π-electron system is extended, which typically results in a bathochromic (red) shift to longer wavelengths. Studies on related furopyridine derivatives show characteristic absorption bands in the region of 250 to 390 nm, attributed to π → π* and n → π* transitions. researchgate.net The exact position and intensity of these bands can be influenced by the solvent polarity. researchgate.net For example, the UV-Vis spectrum of pyridine in an acidic mobile phase shows absorption maxima at 202 nm and 254 nm. sielc.com

Table 5: UV-Visible Absorption Maxima for Parent Heterocycles and Related Structures

| Compound | λmax (nm) | Solvent/Conditions | Reference |

|---|---|---|---|

| Pyridine | 251, 257, 263 | Not specified | nist.gov |

| Pyridine | 202, 254 | Acidic mobile phase | sielc.com |

| 2,3-Benzofuran | ~280-290 | THF | researchgate.net |

| 1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl)ethenone | ~280, ~340, ~385 (shoulder) | Various | researchgate.net |

Thermal Analysis Techniques (Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA))

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition behavior of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects differences in temperature between a sample and a reference material.

While specific TGA/DTA data for this compound are not available in the provided search results, studies on related compounds provide insight into the expected behavior. For instance, metal complexes of benzofuro[3,2-c]pyridine have been shown to exhibit high thermal stability. The thermal decomposition of a benzofuran-2-yl thiosemicarbazone derivative was studied using TGA/DTA, revealing a multi-stage decomposition process with calculated activation energies for each stage. researchgate.net A TGA/DTA analysis of this compound would determine its decomposition temperature, identify any phase transitions (like melting), and quantify its thermal stability, which is crucial for applications in materials science.

Applications in Chemical Biology and Materials Science

Role as Versatile Building Blocks in Organic Synthesis

The benzofuran (B130515) nucleus and the pyridine (B92270) ring are prevalent scaffolds in a vast number of natural products and biologically active molecules. nih.govnih.govscienceopen.com Consequently, the combined 3-(1-Benzofuran-2-YL)pyridine framework serves as a valuable and versatile building block for the construction of more complex molecular architectures. researchgate.net Organic chemists utilize this pre-formed core to streamline synthetic pathways, avoiding the often complex and multi-step processes required to construct these heterocyclic systems from scratch. rsc.org

The reactivity of both the benzofuran and pyridine components allows for a wide range of chemical transformations. For instance, the pyridine nitrogen can be quaternized or oxidized, and the ring itself can undergo nucleophilic or electrophilic substitution, depending on the reaction conditions. Similarly, the benzofuran moiety can be functionalized at various positions. This versatility enables the creation of diverse libraries of compounds for drug discovery and materials science research. whiterose.ac.uk

A notable synthetic strategy involves the remodeling of benzofuran skeletons to produce highly functionalized pyridines. nih.gov For example, substituted 3-formyl benzofurans can react with β-ketoesters in a ring-cleavage methodology to yield multi-substituted pyridines, demonstrating the utility of the benzofuran core as a precursor to elaborate pyridine structures. nih.gov This approach is particularly valuable for synthesizing privileged pyridine scaffolds containing biologically relevant functionalities. nih.gov The synthesis of benzofuran derivatives is a topic of considerable interest, with various methodologies reported for constructing this important heterocyclic system. nih.govrsc.org

Development of Fluorescent Probes and Emitting Materials for OLEDs

Derivatives of the benzofuran-pyridine scaffold, particularly benzofuro[2,3-c]pyridines, have shown significant promise as luminescent materials. rsc.orgresearchgate.net These compounds often exhibit strong photoluminescence properties, with emissions ranging from the blue to the green portion of the visible spectrum. rsc.orgnih.gov Their tunable photophysical properties, which can be altered by introducing different substituents, make them attractive candidates for the development of fluorescent probes and as emitting materials in Organic Light-Emitting Diodes (OLEDs). researchgate.net

Research into benzofuro[2,3-c]pyridin-3-ols (BFPYOLs) has highlighted their potential. These molecules can be synthesized efficiently through metal-free protocols, which is an advantage for industrial applications. rsc.orgresearchgate.netrsc.org The photophysical properties of these compounds are sensitive to their chemical environment, a characteristic that is exploited in the design of chemical sensors. rsc.orgnih.gov For instance, certain 3-aryl-1-(thiophen-2-yl)benzofuro[2,3-c]pyridines have been identified as ratiometric fluorescent probes for the detection of mercury ions (Hg²⁺). rsc.orgnih.gov

The performance of these materials is quantified by their absorption maxima (λabs), emission maxima (λem), and photoluminescent quantum yield (PLQY). The introduction of electron-donating or electron-withdrawing groups can significantly shift these properties. rsc.org For example, studies have shown that specific substitutions can lead to a high PLQY, with some derivatives reaching up to 91% in a DMSO solvent. researchgate.netrsc.org This high quantum yield is a critical factor for their use in bright and efficient OLEDs and highly sensitive fluorescent probes. researchgate.net

| Compound | Substituents | Max. Absorption (λabs, nm) | Max. Emission (λem, nm) | Quantum Yield (ΦPL) |

|---|---|---|---|---|

| 7g | 6-methoxy, 4-N,N-diethyl | 389 | - | - |

| 7i | - | - | 494 | - |

| 7k | - | - | - | 0.91 |

| 6a | No substitution | 344 | - | - |

Utilization in Dye-Sensitized Solar Cells (DSSCs)

The field of renewable energy has explored the use of organic molecules as photosensitizers in Dye-Sensitized Solar Cells (DSSCs). Benzofuran-based dyes have been investigated for this purpose due to their strong absorption in the visible spectrum and their potential for efficient electron transfer. researchgate.net In a DSSC, a dye molecule absorbs light, promoting an electron to an excited state. This electron is then injected into the conduction band of a semiconductor material, typically titanium dioxide (TiO₂), generating a photocurrent.

While specific studies focusing solely on this compound in DSSCs are limited, the broader class of benzofuran derivatives has shown potential. researchgate.net The design of an effective dye for DSSCs requires careful tuning of its electronic structure to ensure efficient light absorption, electron injection, and dye regeneration. The benzofuran-pyridine scaffold offers a versatile platform for such molecular engineering. The pyridine unit can serve as an anchoring group to bind the dye to the TiO₂ surface, facilitating electron injection, while the benzofuran moiety can be functionalized to modulate the dye's absorption spectrum and redox properties. nih.gov The development of novel organic sensitizers is a key area of research in DSSCs, with the goal of improving power conversion efficiencies and long-term stability. semanticscholar.orgnorthwestern.edu

Bioinorganic Chemistry: Formation and Characterization of Metal Coordination Compounds

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. jscimedcentral.comwikipedia.org In bioinorganic chemistry, the study of metal complexes is crucial for understanding the role of metals in biological systems and for designing new metal-based therapeutic agents and catalysts. mdpi.com

The this compound ligand can form stable complexes with a variety of transition metals, such as copper(II), nickel(II), zinc(II), and cobalt(II). researchgate.nettubitak.gov.tr The formation of these coordination compounds can be confirmed and characterized using several spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Coordination of the pyridine nitrogen to a metal center typically results in a shift of the C=N stretching vibration to a higher frequency in the IR spectrum.

UV-Visible (UV-Vis) Spectroscopy: The formation of a metal complex often leads to the appearance of new absorption bands in the UV-Vis spectrum, corresponding to d-d electronic transitions or charge-transfer bands, which provide information about the geometry of the complex. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of diamagnetic metal complexes in solution. Changes in the chemical shifts of the pyridine protons upon coordination can confirm the binding of the ligand to the metal.

Elemental Analysis: This technique is used to determine the stoichiometry of the metal complex, i.e., the ratio of metal to ligand. jscimedcentral.commdpi.com

Future Perspectives and Emerging Research Directions

Advancements in Catalytic and Sustainable Synthetic Routes

The future synthesis of benzofuran-pyridine derivatives is increasingly focused on the principles of green chemistry, emphasizing efficiency, sustainability, and cost-effectiveness. researchgate.net Researchers are moving beyond traditional methods to develop novel catalytic strategies that offer high yields, reduced reaction times, and minimal environmental impact. researchgate.netacs.org

Key advancements include:

Transition-Metal Catalysis: The use of various transition metals continues to be a cornerstone of benzofuran (B130515) synthesis. Recent studies have highlighted the efficacy of palladium, copper, rhodium, ruthenium, and nickel catalysts in constructing the benzofuran core. acs.orgnih.govresearchgate.netthieme.de For instance, palladium-copper co-catalyzed Sonogashira coupling reactions have been effectively used for intramolecular cyclization to form the benzofuran ring. acs.orgnih.govrsc.org Similarly, nickel-catalyzed intramolecular additions and ruthenium-catalyzed C-H alkenylation followed by annulation represent modern, efficient approaches. nih.govthieme.de

Sustainable and Green Chemistry Approaches: A significant emerging trend is the adoption of environmentally benign synthetic protocols. This includes the use of water as a solvent, which is both sustainable and cost-effective. organic-chemistry.org One-pot syntheses using eco-friendly deep eutectic solvents (DES) like choline chloride-ethylene glycol have also been reported, offering a greener alternative to conventional organic solvents. nih.gov Furthermore, methodologies that proceed under solvent-free or catalyst-free conditions are being explored to align with green chemistry objectives. researchgate.net

Novel Reaction Pathways: The exploration of innovative reaction mechanisms is opening new avenues for synthesis. For example, [3+2] cycloaddition reactions provide an efficient method for creating complex molecular scaffolds under mild conditions, sometimes avoiding the need for transition metal catalysts. mdpi.com Photocatalytic methods are also emerging as a powerful tool for C-H amination, allowing for the direct formation of bonds with heterocyclic radicals under light irradiation. acs.org

These evolving synthetic strategies are crucial for enabling the rapid and responsible production of diverse libraries of 3-(1-Benzofuran-2-YL)pyridine analogs for further investigation.

Exploration of Novel Biological Targets and Polypharmacology

While the benzofuran scaffold is known for a wide spectrum of biological activities—including anticancer, anti-inflammatory, antibacterial, and antiviral properties—future research is aimed at identifying specific molecular targets to understand their mechanisms of action. researchgate.netmdpi.com This shift from broad screening to target-based discovery is essential for developing more selective and potent therapeutic agents.

Emerging areas of focus include:

Identification of Specific Molecular Targets: Recent studies have begun to pinpoint precise biological targets for benzofuran derivatives. For example, certain benzofuran compounds have been found to induce apoptosis in leukemia cells by targeting tubulin. mdpi.com Other research has investigated derivatives as potential inhibitors of enzymes crucial for disease progression, such as GlcN-6-P in microbes. nih.gov

Polypharmacology and Multi-Targeting: Complex diseases like cancer and osteoarthritis often involve multiple biological pathways. wiley.com The concept of polypharmacology—designing single molecules that can interact with multiple targets—is a promising therapeutic strategy. wiley.com The hybridization of benzofuran, pyrazole (B372694), and pyridine (B92270) moieties into a single scaffold has yielded compounds with potent anti-inflammatory and anti-osteoarthritis effects, likely acting on several pro-inflammatory mediators simultaneously. nih.gov This approach offers a path to creating more effective treatments for multifactorial diseases.

Tackling Drug Resistance: Multidrug resistance (MDR) is a major challenge in cancer therapy. Certain benzofuran-pyrazole methanone derivatives have been shown not only to possess antiproliferative activity but also to reverse multidrug resistance in cancer cells, highlighting a critical area for future drug development. nih.gov

The exploration of novel targets and multi-target ligands will allow for the rational design of next-generation therapeutics based on the benzofuran-pyridine framework.

Integration of Machine Learning and Artificial Intelligence in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. nih.govbohrium.com These computational tools are being increasingly applied to the design and optimization of heterocyclic compounds like this compound.

Key applications in this domain include:

Accelerated Drug Discovery Cycle: AI and ML models can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel compounds, significantly accelerating the design-make-test-analyze cycle. nih.gov

Virtual Screening and Hit Identification: Machine learning algorithms can screen massive virtual libraries of compounds to identify potential "hits" with desired activity against a specific biological target. nih.gov This reduces the time and expense associated with traditional high-throughput screening.

Structure-Based and Ligand-Based Design: Computational strategies such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to understand how ligands bind to protein receptors and to design new compounds with improved affinity and selectivity. mdpi.commdpi.com These methods help prioritize which novel molecules should be synthesized and tested, improving the success rate of drug development programs. nih.govbohrium.com

By harnessing the predictive power of AI, researchers can more effectively explore the vast chemical space around the benzofuran-pyridine scaffold to design optimized molecules for specific therapeutic applications. astrazeneca.com

Development of Advanced Materials Based on Benzofuran-Pyridine Frameworks

Beyond pharmaceuticals, the unique electronic and photophysical properties of the benzofuran-pyridine scaffold hold promise for the development of novel organic materials. While this area is still emerging, the inherent characteristics of the fused heterocyclic system provide a strong foundation for future research.

Potential applications include:

Organic Electronics: The fusion of an electron-rich system (benzofuran) with a pyridine ring suggests potential applications in organic electronics. Thiophene-substituted benzofuran derivatives have already been synthesized for use in optical devices, indicating the viability of this framework in materials science. nih.gov

Functional Materials: Pyridine and its derivatives are widely used in functional nanomaterials and as ligands in organometallic compounds. nih.gov The combined benzofuran-pyridine structure could be leveraged to create novel conjugated aromatic systems for use in fields like photocatalysis or as components in sensors and organic light-emitting diodes (OLEDs). acs.org

Future research will likely focus on synthesizing and characterizing novel this compound derivatives to explore and harness their unique properties for a new generation of advanced organic materials.

Q & A

Q. What are the established synthesis methods for 3-(1-Benzofuran-2-YL)pyridine, and how can reaction conditions be optimized?

The synthesis typically involves coupling benzofuran and pyridine derivatives via cross-coupling reactions or condensation. Key steps include:

- Friedel-Crafts acylation : Reacting benzofuran-2-carbonyl chloride with pyridine derivatives under anhydrous conditions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance yields by stabilizing intermediates. Temperature control (80–100°C) minimizes side reactions .

- Catalysts : Lewis acids like AlCl₃ or Pd-based catalysts improve regioselectivity in heterocyclic coupling .

Characterization via NMR (¹H/¹³C) and IR confirms carbonyl and aromatic bond formation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., benzofuran H-3 at δ 7.2–7.5 ppm, pyridine H-β at δ 8.1–8.3 ppm) .

- IR spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3050 cm⁻¹ (aromatic C-H) validate functional groups .

- HPLC/MS : Ensures purity (>95%) and detects byproducts (e.g., unreacted intermediates) .

Q. How is the preliminary biological activity of this compound screened in drug discovery?

- Antimicrobial assays : Broth microdilution tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values <50 µg/mL suggest potency .

- Enzyme inhibition : Fluorescence-based assays (e.g., MAO-B inhibition) using recombinant enzymes at physiological pH .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) to establish IC₅₀ values .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?

- Dose-response validation : Replicate assays across multiple labs to rule out batch variability .

- Target specificity profiling : Use CRISPR-Cas9 knockouts to confirm whether effects are target-mediated or off-target .

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., pyridinyl-benzofurans) to identify trends .

Q. What computational strategies predict the binding modes of this compound with biological targets?

- Molecular docking (AutoDock Vina) : Simulate interactions with MAO-B (PDB: 2V5Z) to identify key residues (e.g., Tyr435, FAD cofactor) .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .

- QSAR models : Use Hammett constants to correlate electron-withdrawing substituents (e.g., -NO₂) with enhanced activity .

Q. How can structure-activity relationships (SARs) guide the optimization of this compound derivatives?

- Substituent effects : Introducing -CF₃ at pyridine C-4 improves metabolic stability (t₁/₂ >6 h in liver microsomes) .

- Scaffold hybridization : Fusing with pyrrolidine enhances blood-brain barrier penetration (logP ~2.5) .

- Bioisosteric replacement : Replacing benzofuran with indole maintains activity while reducing hepatotoxicity .

Q. What crystallographic techniques elucidate the solid-state structure of this compound derivatives?

- Single-crystal X-ray diffraction : Resolve dihedral angles between benzofuran and pyridine (e.g., ~15° for planar stacking) .

- SHELXL refinement : Use high-resolution data (R-factor <0.05) to model hydrogen bonds (e.g., O-H···N) and packing motifs .

- Powder XRD : Compare experimental vs. simulated patterns to detect polymorphs .

Q. How are multi-step syntheses of this compound derivatives optimized for scalability?

Q. What mechanistic studies clarify the interaction of this compound with enzyme targets?

- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd ~10 µM) and stoichiometry (n=1) for MAO-B .

- Kinetic isotope effects : Deuterium labeling at reactive sites (e.g., benzofuran C-2) probes rate-limiting steps .

- Cryo-EM : Resolve ligand-induced conformational changes in membrane-bound targets (e.g., GPCRs) .

Q. How do structural analogs of this compound compare in terms of reactivity and bioactivity?

-

Comparative SAR tables :

Derivative Substituent IC₅₀ (MAO-B) LogP Parent compound None 25 µM 2.1 4-CF₃-pyridine -CF₃ 12 µM 2.8 Dihydrobenzofuran Saturated ring 45 µM 1.9 -

Electrochemical profiling : Cyclic voltammetry reveals oxidation potentials correlating with antioxidant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.